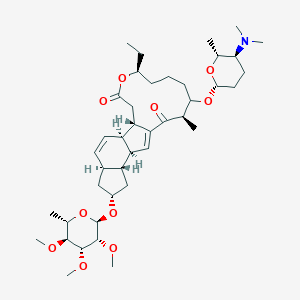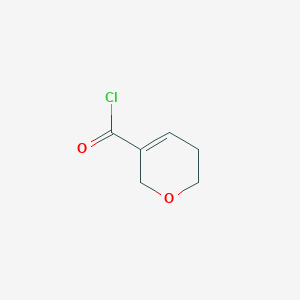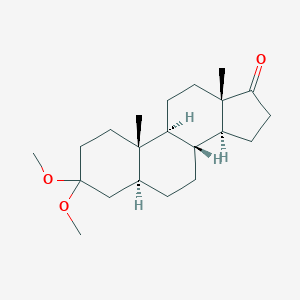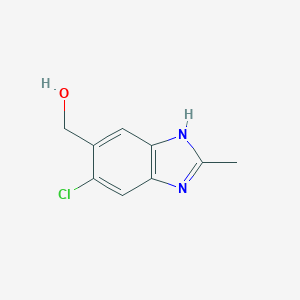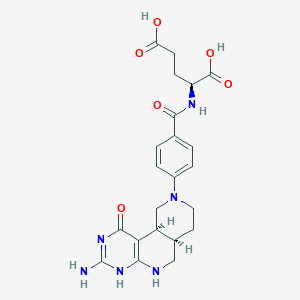
5,11-Methylenetetrahydro-5-deazahomofolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Methylenetetrahydro-5-deazahomofolic acid, also known as MTH-H4folate, is a synthetic analog of folate that has been extensively studied for its potential use in cancer treatment and other medical applications. This molecule is structurally similar to natural folate, but it has a modified pteridine ring and lacks the C-5 and C-11 positions found in natural folate. In
Mécanisme D'action
5,11-Methylenetetrahydro-5-deazahomofolic acid exerts its effects through several mechanisms. One of the key mechanisms is its ability to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting DHFR, 5,11-Methylenetetrahydro-5-deazahomofolic acid can prevent the growth and proliferation of cancer cells. In addition, 5,11-Methylenetetrahydro-5-deazahomofolic acid can also modulate the activity of other enzymes involved in folate metabolism, such as thymidylate synthase and methionine synthase.
Biochemical and Physiological Effects:
5,11-Methylenetetrahydro-5-deazahomofolic acid has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit DHFR, 5,11-Methylenetetrahydro-5-deazahomofolic acid can also enhance the activity of other enzymes involved in folate metabolism. This can lead to increased synthesis of DNA and RNA, as well as increased production of S-adenosylmethionine (SAM), a molecule that is important for methylation reactions in the body. 5,11-Methylenetetrahydro-5-deazahomofolic acid has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,11-Methylenetetrahydro-5-deazahomofolic acid in lab experiments is its high potency and specificity. 5,11-Methylenetetrahydro-5-deazahomofolic acid is a highly specific inhibitor of DHFR, and it has been shown to be more potent than other DHFR inhibitors. However, one limitation of using 5,11-Methylenetetrahydro-5-deazahomofolic acid in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5,11-Methylenetetrahydro-5-deazahomofolic acid. One area of interest is the development of new synthetic methods for producing 5,11-Methylenetetrahydro-5-deazahomofolic acid. Another area of interest is the exploration of new medical applications for 5,11-Methylenetetrahydro-5-deazahomofolic acid, such as in the treatment of neurological disorders. Additionally, there is a need for further research to elucidate the mechanisms of action of 5,11-Methylenetetrahydro-5-deazahomofolic acid and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
5,11-Methylenetetrahydro-5-deazahomofolic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the use of a modified pteridine ring that is coupled with a homocysteine molecule to form the core structure of 5,11-Methylenetetrahydro-5-deazahomofolic acid. This core structure is then further modified to create the final molecule.
Applications De Recherche Scientifique
5,11-Methylenetetrahydro-5-deazahomofolic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to enhance the efficacy of chemotherapy drugs. In addition to its potential use in cancer treatment, 5,11-Methylenetetrahydro-5-deazahomofolic acid has also been studied for its potential use in treating other diseases, such as cardiovascular disease and neurological disorders.
Propriétés
Numéro CAS |
130985-82-9 |
|---|---|
Nom du produit |
5,11-Methylenetetrahydro-5-deazahomofolic acid |
Formule moléculaire |
C22H26N6O6 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(6aR,10aS)-3-amino-1-oxo-2,5,6,6a,7,8,10,10a-octahydropyrimido[4,5-h][2,6]naphthyridin-9-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H26N6O6/c23-22-26-18-17(20(32)27-22)14-10-28(8-7-12(14)9-24-18)13-3-1-11(2-4-13)19(31)25-15(21(33)34)5-6-16(29)30/h1-4,12,14-15H,5-10H2,(H,25,31)(H,29,30)(H,33,34)(H4,23,24,26,27,32)/t12-,14-,15-/m0/s1 |
Clé InChI |
MUNDNNLSVBKBJD-QEJZJMRPSA-N |
SMILES isomérique |
C1CN(C[C@H]2[C@@H]1CNC3=C2C(=O)N=C(N3)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1CN(CC2C1CNC3=C2C(=O)NC(=N3)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
C1CN(CC2C1CNC3=C2C(=O)N=C(N3)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Synonymes |
5,11-methylenetetrahydro-5-deazahomofolic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



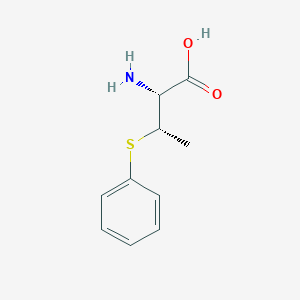
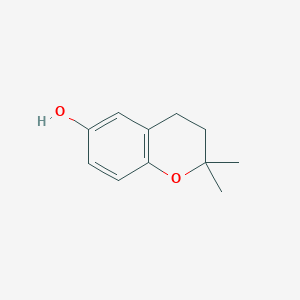
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)

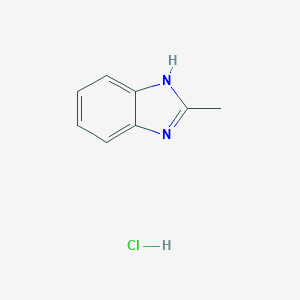
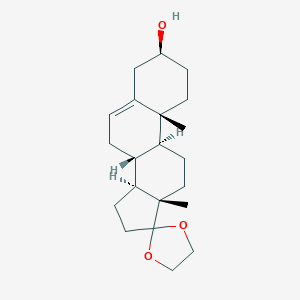
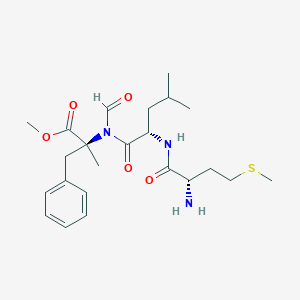
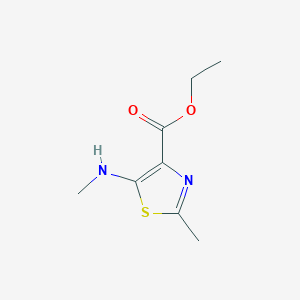
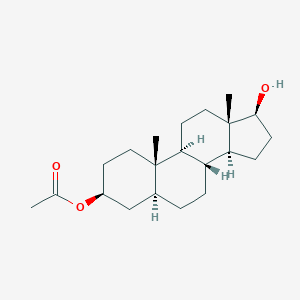
![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)
